(7Z)-7-(4-methoxybenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core
Preparation Methods
The synthesis of (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-(trifluoromethyl)aniline, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl groups, using reagents like halides or amines.
Cyclization: Further cyclization reactions can be induced under specific conditions to form more complex ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE include other thiazolo-triazine derivatives and compounds with similar functional groups, such as dichloroanilines and steviol glycosides. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H16F3N3O2S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(7Z)-7-[(4-methoxyphenyl)methylidene]-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H16F3N3O2S/c1-28-16-7-5-13(6-8-16)9-17-18(27)26-12-25(11-24-19(26)29-17)15-4-2-3-14(10-15)20(21,22)23/h2-10H,11-12H2,1H3/b17-9- |
InChI Key |
YNBDFFIGSOAMIL-MFOYZWKCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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